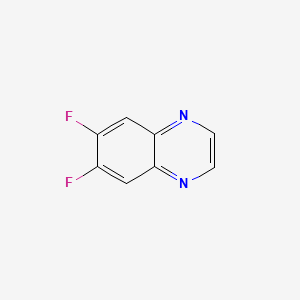

6,7-Difluoroquinoxaline

Übersicht

Beschreibung

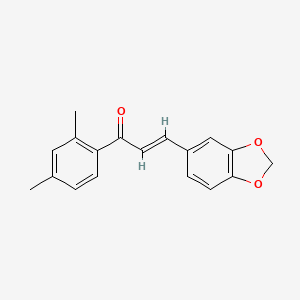

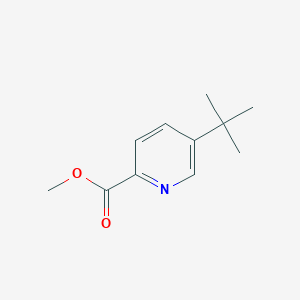

6,7-Difluoroquinoxaline is a fluorinated derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused with a pyrazine ring

Wirkmechanismus

Target of Action

6,7-Difluoroquinoxaline primarily targets microtubules , which are the main components of the cytoskeleton and consist of α- and β-tubulin proteins . These proteins play a crucial role in various cell functions, including cell movement, intracellular transportation, and cell division .

Mode of Action

Quinoxaline derivatives, including this compound, have been reported as a new type of tubulin polymerization inhibitor . The formation of microtubules is a dynamic process that involves the polymerization and depolymerization of microtubule proteins. When this dynamic balance is disrupted, microtubules cannot synthesize spindle microtubules during cell division, resulting in their inability to replicate and the eventual death of the cell .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the microtubule assembly pathway . By inhibiting tubulin polymerization, this compound disrupts the formation of microtubules, thereby affecting various cell functions and leading to cell death .

Result of Action

The primary result of this compound’s action is the inhibition of cell division and subsequent cell death . By disrupting the formation of microtubules, the compound prevents cells from replicating, leading to their death . This makes this compound a potential candidate for anticancer therapy .

Biochemische Analyse

Biochemical Properties

6,7-Difluoroquinoxaline has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of difluoroquinoxaline-based alternating copolymers . These copolymers have been found to exhibit unique interchain packing and blend morphology, which can affect their photovoltaic properties .

Cellular Effects

It has been used in the synthesis of organic sensitizers for dye-sensitized solar cells (DSSCs) .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with other molecules. For instance, it has been found to react with 1- and 2-methylindoles to give products from substitution of H in the heterocyclic fragment . This reaction involves the formation of σ-adducts, which are usually oxidized using special oxidizing agents .

Temporal Effects in Laboratory Settings

It has been used in the synthesis of difluoroquinoxaline-based copolymers, which have been found to exhibit unique photovoltaic properties .

Metabolic Pathways

It has been used in the synthesis of difluoroquinoxaline-based copolymers, which have been found to exhibit unique photovoltaic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-difluoroquinoxaline typically involves the condensation of 4,5-difluorobenzene-1,2-diamine with ethyl oxoacetate. This reaction yields this compound-2-ol, which can be further modified through various chemical reactions .

Industrial Production Methods: Industrial production of this compound often employs triflic acid-assisted regioselective bromination of quinoxaline derivatives. This method is advantageous due to its high yield and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions: 6,7-Difluoroquinoxaline undergoes several types of chemical reactions, including:

Nucleophilic Substitution: Replacement of fluorine atoms with nucleophiles such as dialkylamines, sodium azide, and sodium methoxide.

Substitution with Indoles: Reaction with 1- and 2-methylindoles in acetic acid to form indole-substituted derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Dialkylamines, sodium azide, sodium methoxide.

Substitution with Indoles: 1- and 2-methylindoles, acetic acid.

Major Products:

Nucleophilic Substitution: Various substituted quinoxalines.

Substitution with Indoles: Indole-substituted 6,7-difluoroquinoxalines and tris(indol-3-yl)methane derivatives.

Wissenschaftliche Forschungsanwendungen

6,7-Difluoroquinoxaline has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Explored for its anticancer properties due to its ability to inhibit tubulin polymerization.

Industry: Utilized in the production of organic solar cells as a donor material.

Vergleich Mit ähnlichen Verbindungen

Quinoxaline: The parent compound, lacking fluorine atoms.

6,7-Dichloroquinoxaline: A chlorinated derivative with similar electron-withdrawing properties.

6,7-Dibromoquinoxaline: A brominated derivative used in similar applications.

Uniqueness of 6,7-Difluoroquinoxaline: The presence of fluorine atoms at the 6 and 7 positions enhances the compound’s electron-withdrawing ability, making it more reactive in nucleophilic substitution reactions and improving its efficacy in various applications compared to its non-fluorinated counterparts .

Eigenschaften

IUPAC Name |

6,7-difluoroquinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNRHHBFPGAPHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C(=CC2=N1)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 6,7-Difluoroquinoxaline is primarily employed as an electron-accepting unit in the construction of donor-acceptor (D-A) conjugated polymers and small molecules for OSCs. [, , , , ] This is attributed to its electron-withdrawing nature, facilitated by the presence of fluorine atoms.

A: Fluorination in this compound strengthens its electron-withdrawing ability. [, ] This leads to: * Deeper HOMO energy levels, potentially leading to higher open-circuit voltage (VOC) in OSCs. [, , ] * Enhanced push-pull interactions in D-A systems, narrowing the energy band gap and often resulting in red-shifted absorption. []

A: this compound is frequently paired with electron-donating units such as: * Thiophene and its derivatives (e.g., bithiophene, terthiophene). [, , , , , ] * Selenophene. [] * Pyrene. [] * Benzo[1,2-b:4,5-b′]dithiophene. [, , ]

A: Research has shown that placing this compound units directly adjacent to the central benzo[1,2-b:4,5-b′]dithiophene unit in a small molecule donor can lead to: * Improved molecular packing. [] * Favorable aggregation patterns in thin films. [] * Enhanced charge transport properties. [] * Higher overall BHJ solar cell efficiencies. []

A: Incorporating oligo(ethylene glycol) (OEG) side chains into this compound-based polymers can: * Enhance water/alcohol processability, offering environmental benefits during device fabrication. [] * Lead to a reduction in the band gap compared to alkylated counterparts, likely due to dielectric environmental variations. []

A: Yes, maintaining efficient charge transport and extraction in thick active layers (around 300 nm) remains a challenge for many polymers, including those containing this compound. [] Careful fine-tuning of intra- and interchain interactions is crucial to achieve high device performance without compromising blend morphology or exacerbating charge recombination.

A: Yes, this compound has been explored in the development of OLEDs. [, , ] For example, a fluorene derivative containing this compound exhibited exciplex formation with NPB, leading to green electroluminescence. []

A: Inserting a layer of 4,4'-N,N'-dicarbazole-biphenyl (CBP) at the donor/acceptor interface has been shown to effectively eliminate exciplex emission in OLEDs based on a this compound-containing fluorene derivative. [] This resulted in pure blue light emission from the fluorene derivative and improved device efficiency.

A: Yes, this compound has been successfully utilized as a backbone acceptor unit in TADF conjugated polymers. [] These polymers, incorporating dibenzothiophene-S,S-dioxide and pendant 9,10-dihydroacridine donors, achieved impressive EQEs of up to 24.8% with emission peaks exceeding 600 nm in solution-processed OLEDs.

ANone: Common synthetic strategies for this compound derivatives include:

- Condensation reactions: For instance, reacting 4,5-difluorobenzene-1,2-diamine with ethyl oxoacetate yields this compound-2-ol. []

- Triflic acid-assisted regioselective bromination: This method allows for the selective introduction of bromine atoms into the quinoxaline core, enabling further functionalization. []

- Stille coupling reactions: This versatile palladium-catalyzed cross-coupling reaction is widely used to connect this compound units with various electron-donating moieties. [, , ]

- Nucleophilic aromatic substitution: This approach can be employed to introduce diverse substituents into the aromatic ring of this compound. [, , , ]

ANone: Commonly employed techniques include:

- NMR spectroscopy: Provides structural information and insights into the polymer's composition. []

- UV-Vis absorption spectroscopy: Helps determine the absorption profile, band gap, and potential for light harvesting in OSCs. [, , , , ]

- Cyclic voltammetry: Used to evaluate the HOMO and LUMO energy levels, which are crucial for understanding charge transport properties. [, , ]

- X-ray powder diffraction (XRD): Provides information about the crystallinity and molecular packing of the material. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,8-Dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3116294.png)

![4-[(1E)-{[4-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B3116314.png)

![7,18-bis[2-(4-fluorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B3116330.png)